molecular formula C25H12I4 B3047291 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] CAS No. 137181-59-0

2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]

Cat. No. B3047291
CAS RN: 137181-59-0
M. Wt: 820 g/mol
InChI Key: CZBGMYRHQUHNFB-UHFFFAOYSA-N
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Description

2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is a derivative of spirobifluorene (SBF) and is used as a blue-emitting material in electroluminescent devices . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers .


Synthesis Analysis

The synthesis of 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] involves the use of a new square planar tetracarboxylate ligand L (4,4′,4′′,4′′′- (9,9′-spirobi [fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid) for the synthesis of the Metal–Organic Framework Cu2L (H2O)2· (EtOH)4 denoted SBF–Cu .


Molecular Structure Analysis

The molecular structure of 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is characterized by a 9,9’-spirobifluorene core fully end-brominated benzene rings . The empirical formula is C25H12Br4 and the molecular weight is 631.98 .


Physical And Chemical Properties Analysis

2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is a solid with a melting point of 395-400 °C . It has a high glass-transition temperature, excellent thermal stability, and is soluble in common organic solvents .

Safety and Hazards

The safety information available indicates that 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H12I4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBGMYRHQUHNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C3(C4=C2C=CC(=C4)I)C5=C(C=CC(=C5)I)C6=C3C=C(C=C6)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H12I4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570446
Record name 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

820.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]

CAS RN

137181-59-0
Record name 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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